Acetanilide, 2'-benzyloxy-2-diethylamino-, hydrochloride

Description

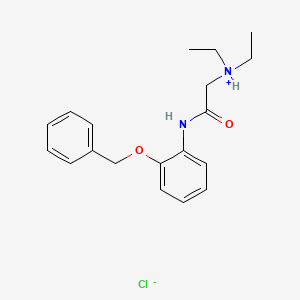

Acetanilide, 2'-benzyloxy-2-diethylamino-, hydrochloride is a synthetic acetanilide derivative characterized by a benzyloxy substituent at the 2'-position of the aromatic ring and a diethylamino group at the 2-position of the acetamide moiety. The hydrochloride salt enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications. For instance, similar compounds like 2-(diethylamino)-2',6'-acetoxylidide (CAS 137-58-6) share the diethylamino-acetamide backbone but differ in substituents (e.g., acetoxy vs. benzyloxy), influencing physicochemical and biological properties .

Properties

CAS No. |

64058-73-7 |

|---|---|

Molecular Formula |

C19H25ClN2O2 |

Molecular Weight |

348.9 g/mol |

IUPAC Name |

diethyl-[2-oxo-2-(2-phenylmethoxyanilino)ethyl]azanium;chloride |

InChI |

InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)14-19(22)20-17-12-8-9-13-18(17)23-15-16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3,(H,20,22);1H |

InChI Key |

PEOXIEGERYHTPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves:

- Synthesis of the substituted aniline precursor bearing the 2'-benzyloxy and 2-diethylamino groups.

- Acetylation of this substituted aniline to form the corresponding acetanilide derivative.

- Formation of the hydrochloride salt by treatment with hydrochloric acid.

This multi-step synthesis requires careful control of reaction conditions and purification steps.

Step 1: Preparation of 2'-Benzyloxy-2-Diethylaminoaniline

- Starting Material: 2'-Hydroxyaniline or 2'-aminophenol.

- Benzyloxy Introduction: The phenolic hydroxyl group is alkylated with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in acetone) to yield the 2'-benzyloxyaniline intermediate.

- Diethylamino Substitution: The amino group at the 2-position is further substituted or protected and transformed into a diethylamino group via alkylation or reductive amination using diethylamine or related reagents.

Note: This step may require protecting groups and selective functional group transformations to avoid side reactions.

Step 2: Acetylation to Form Acetanilide Derivative

- The substituted aniline is acetylated using acetic anhydride or acetyl chloride.

- Typical conditions involve stirring the substituted aniline with acetic anhydride at room temperature or gentle heating.

- Catalysts such as sodium acetate or mild acid may be used to facilitate acetylation.

- The reaction mixture is then poured into ice-cold water to precipitate the acetanilide derivative.

Step 3: Formation of Hydrochloride Salt

- The free base acetanilide derivative is dissolved in an organic solvent such as ethanol or ether.

- Anhydrous hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added to the solution.

- The hydrochloride salt precipitates out or crystallizes upon cooling.

- The solid is filtered, washed with cold solvent, and dried under vacuum.

Detailed Procedure Summary Table

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | 2'-Hydroxyaniline, benzyl bromide, K2CO3, acetone | Alkylation to form 2'-benzyloxyaniline | Stir at room temp, inert atmosphere preferred |

| 1 | 2'-Benzyloxyaniline, diethylamine, reductive amination reagents | Introduction of diethylamino group | May require protecting groups |

| 2 | Substituted aniline, acetic anhydride, sodium acetate | Acetylation to form acetanilide derivative | Stir at room temp or reflux gently |

| 3 | Acetanilide derivative, HCl (anhydrous or aqueous) | Formation of hydrochloride salt | Cool to precipitate salt |

Analytical and Purification Considerations

- Recrystallization: Essential after acetylation and salt formation to ensure purity.

- Filtration: Buchner funnel with suction filtration is recommended.

- Drying: Dry under vacuum or in a desiccator to remove residual solvents.

- Characterization: Confirm structure by melting point, infrared spectroscopy, nuclear magnetic resonance, and elemental analysis.

Research Findings and Optimization Notes

- The presence of zinc dust during acetylation prevents oxidation of amine groups, improving yield and purity.

- Using sodium acetate as a buffering agent helps maintain free amine availability for acetylation.

- Slow addition of acetic anhydride to the substituted aniline solution with stirring promotes controlled reaction and better crystal formation.

- Formation of hydrochloride salt increases compound stability and solubility in water, facilitating pharmaceutical applications.

- The molar ratio of reactants and reaction temperature critically influence yield and purity, as per patent CN107652198B on acetanilide preparation processes.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of the compound to its oxidized forms.

Reduction: Reduction of specific functional groups within the molecule.

Substitution: Replacement of certain groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting Agents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May produce benzyloxy derivatives with higher oxidation states.

Reduction: May yield amine derivatives.

Substitution: May result in various substituted acetanilide derivatives.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Antipyretic Properties

Acetanilide was historically noted for its analgesic and antipyretic properties, being one of the first aniline derivatives introduced into medical practice. It was marketed under the name Antifebrin in the late 19th century. However, due to its toxic effects, including methemoglobinemia and potential liver damage, its use has declined in favor of safer alternatives like acetaminophen (paracetamol), which is a metabolite of acetanilide .

Current Research on Derivatives

Recent studies focus on derivatives of acetanilide that may retain therapeutic benefits while minimizing toxicity. For instance, research has explored the synthesis of compounds that maintain the analgesic efficacy of acetanilide without the associated risks .

Organic Synthesis

Intermediate in Chemical Reactions

Acetanilide serves as an important intermediate in the synthesis of various chemical compounds. It is utilized in the production of dyes and dye intermediates, rubber accelerators, and other pharmaceuticals . The compound can be transformed into other valuable chemicals through well-established synthetic routes.

Synthesis of 2,4-Dichloroaniline

A notable application involves using acetanilide as a precursor for synthesizing 2,4-dichloroaniline via chlorination processes. This method has been optimized to improve yield and reduce environmental impact by employing continuous processes that minimize waste and enhance safety .

Industrial Applications

Stabilization and Inhibition

In industrial settings, acetanilide is used as an inhibitor for hydrogen peroxide decomposition and to stabilize cellulose ester varnishes. These applications highlight its utility in enhancing product stability and performance in various formulations .

Data Table: Summary of Applications

| Application Area | Description | Notes |

|---|---|---|

| Pharmaceuticals | Analgesic and antipyretic properties; precursor for safer derivatives | Historical use declined due to toxicity |

| Organic Synthesis | Intermediate for dyes, rubber accelerators, pharmaceuticals | Key role in synthesizing complex organic compounds |

| Industrial Use | Inhibitor for hydrogen peroxide; stabilizer for varnishes | Enhances product stability |

| Chemical Reactions | Precursor for synthesizing 2,4-dichloroaniline | Continuous processes improve efficiency |

Case Studies

-

Toxicological Studies on Acetanilide Derivatives

Research has shown that while acetanilide itself poses risks such as methemoglobinemia, derivatives have been developed that exhibit reduced toxicity profiles while preserving analgesic properties. This ongoing research aims to refine these compounds for clinical use . -

Synthesis Optimization for Industrial Applications

A study detailed a novel method for synthesizing 2,4-dichloroaniline from acetanilide using continuous chlorination techniques. This method not only improved yield but also reduced chlorine loss during reactions, demonstrating significant advancements in industrial chemistry practices .

Mechanism of Action

The mechanism of action of Acetanilide, 2’-benzyloxy-2-diethylamino-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

Altering Cellular Processes: Affecting cellular signaling and gene expression.

Comparison with Similar Compounds

Table 1: Comparison of Key Acetanilide Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Solubility (log10ws) | Toxicity (LD50) |

|---|---|---|---|---|---|

| Acetanilide, 2'-benzyloxy-2-diethylamino-, hydrochloride* | C₁₈H₂₃ClN₂O₂ | 346.84† | 2'-benzyloxy, 2-diethylamino | Not reported | Not reported |

| 2-(Diethylamino)-2',6'-acetoxylidide | C₁₄H₂₂N₂O₂ | 234.34 | 2',6'-acetoxy, 2-diethylamino | -1.77 (predicted) | Not reported |

| 2',6'-Dimethyl-2-(2-ethoxyethylamino) acetanilide HCl | C₁₄H₂₂N₂O₂·ClH | 286.84 | 2',6'-dimethyl, 2-ethoxyethyl | Not reported | ipr-mus LD50: 150 mg/kg |

| Trimecaine hydrochloride | C₁₅H₂₄N₂O·HCl | 296.83 | 2',4',6'-trimethyl, 2-diethylamino | Not reported | Not reported |

| 2'-Chloro-2-(diethylamino)acetanilide HCl | C₁₂H₁₈Cl₂N₂O | 277.19 | 2'-chloro, 2-diethylamino | Not reported | Not reported |

*Inferred structure based on nomenclature; †Calculated based on substituents. Sources: .

Key Observations:

- Solubility : Acetoxylidide derivatives exhibit moderate aqueous solubility (log10ws = -1.77), while hydrochloride salts (e.g., Trimecaine) are designed for enhanced solubility in biological systems .

Metabolic and Enzymatic Behavior

- Deacetylation Rates: Enzymatic deacetylation by liver microsomes varies significantly across species and substituents. For example, guinea pig liver microsomes deacetylate N-hydroxy-2-acetylaminofluorene 17× faster than acetanilide, highlighting substituent-dependent metabolic stability .

- Inhibition Profiles: Diethylamino-containing acetanilides are susceptible to inhibition by SKF-525A and diethyl p-nitrophenyl phosphate, suggesting shared metabolic pathways with cytochrome P450 enzymes .

Research Findings and Trends

- Structural Conformation : X-ray crystallography of 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide reveals hydrogen-bonding patterns and anti-conformations influenced by substituents, which are critical for crystallinity and bioavailability .

- Market Dynamics: Meta-amino acetanilide hydrochloride derivatives show growing demand in pharmaceuticals, with production strategies focusing on regional scalability (e.g., Asia-Pacific dominance in manufacturing) .

Biological Activity

Acetanilide, 2'-benzyloxy-2-diethylamino-, hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

- Molecular Formula : CHClNO

- Molecular Weight : 291.81 g/mol

- Functional Groups : Contains an acetanilide backbone with a benzyloxy group and a diethylamino moiety.

These structural elements contribute to its pharmacological properties, enhancing its interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets in the body. Key mechanisms include:

- Alkylation of DNA : Similar to other acetanilides, this compound may exhibit alkylating properties that disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

- Enzyme Inhibition : The diethylamino group enhances binding affinity to specific enzymes, potentially altering metabolic pathways related to pain perception and inflammation.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. Acetanilide derivatives can interfere with cellular processes critical for tumor growth:

- Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Analgesic and Antipyretic Properties

Like other members of the acetanilide family, this compound may function as an analgesic and antipyretic:

- Pain Relief : Its mechanism may involve the inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .

- Fever Reduction : Similar to acetaminophen, it may help lower fever through central mechanisms in the hypothalamus.

Case Studies and Research Findings

Several studies have explored the biological activities of acetanilide derivatives:

-

Study on Antitumor Activity :

- Objective : Assess cytotoxic effects on cancer cell lines.

- Findings : Significant inhibition of cell proliferation was observed at varying concentrations (IC values ranging from 10 µM to 50 µM) across different cancer types.

- Pharmacokinetics Study :

Table 1: Biological Activity Summary

| Activity Type | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Antitumor | DNA alkylation | Cell cycle arrest | |

| Analgesic | COX inhibition | Pain relief | |

| Antipyretic | Central action on hypothalamus | Fever reduction |

Table 2: Cytotoxicity Assay Results

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | |

| MCF7 (Breast Cancer) | 25 | |

| A549 (Lung Cancer) | 30 |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2'-benzyloxy-2-diethylamino-acetanilide hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the acetanilide core. Key steps include:

- Benzyloxy introduction : Electrophilic substitution at the 2'-position using benzyl chloride under basic conditions (e.g., NaH in DMF) .

- Diethylamino substitution : Nucleophilic displacement at the 2-position with diethylamine, often requiring anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) .

- Salt formation : Treatment with HCl in ethanol to precipitate the hydrochloride salt, enhancing stability .

- Optimization : Reaction time, solvent polarity, and stoichiometry of reagents (e.g., excess diethylamine) are critical for minimizing side products like over-alkylated derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- TLC and HPLC : Monitor reaction progress and purity using silica gel TLC (eluent: ethyl acetate/hexane) or reverse-phase HPLC .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy aromatic protons at δ 7.2–7.5 ppm; diethylamino CH2 at δ 2.5–3.0 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (expected [M+H]⁺ ~327.2 g/mol) .

Q. What preliminary biological activities are associated with this compound’s structural analogs?

- Methodological Answer : Structural analogs (e.g., 3'-benzyloxy derivatives) show:

- COX inhibition : Assessed via in vitro enzyme assays using purified cyclooxygenase isoforms .

- Neurotransmitter receptor modulation : Radioligand binding studies (e.g., μ-opioid or serotonin receptors) .

- In vivo analgesic testing : Rodent hot-plate or writhing tests at 10–50 mg/kg doses .

Advanced Research Questions

Q. How do electronic and steric effects of the 2'-benzyloxy group influence reactivity in downstream functionalization?

- Methodological Answer :

- Electronic effects : The electron-donating benzyloxy group activates the aromatic ring for electrophilic substitution but may deactivate adjacent positions. Computational DFT studies predict regioselectivity in nitration or halogenation .

- Steric hindrance : The bulky benzyloxy group at 2' limits access to the para position, necessitating directing groups (e.g., Lewis acids in Friedel-Crafts reactions) .

Q. How can researchers resolve contradictions in biological activity data between 2'- and 3'-benzyloxy analogs?

- Methodological Answer :

- Comparative SAR studies : Synthesize both isomers and test in parallel assays (e.g., COX-2 inhibition, receptor binding). Differences may arise from spatial orientation of substituents affecting target interactions .

- Crystallography : Co-crystallize analogs with target proteins (e.g., COX-2) to map binding modes .

- MD simulations : Model ligand-receptor dynamics to explain potency variations .

Q. What strategies optimize the diethylamino group’s stability under physiological conditions?

- Methodological Answer :

- Prodrug design : Mask the amine as a tert-butyl carbamate, cleaved in vivo by esterases .

- pH-sensitive formulations : Encapsulate in liposomes to protect against acidic degradation in the stomach .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites for structural modification .

Q. How does the hydrochloride salt form affect solubility and bioavailability compared to the free base?

- Methodological Answer :

- Solubility testing : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

- Bioavailability studies : Compare AUC (area under the curve) in pharmacokinetic models (e.g., rat IV vs. oral administration) .

- Salt screening : Test alternative counterions (e.g., sulfate, citrate) for enhanced crystallinity or dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.